Sequoyitol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

Isomeric SMILES

Sequoyitol is a natural product found in Nephrolepis cordifolia, Glycine max, and other organisms with data available.

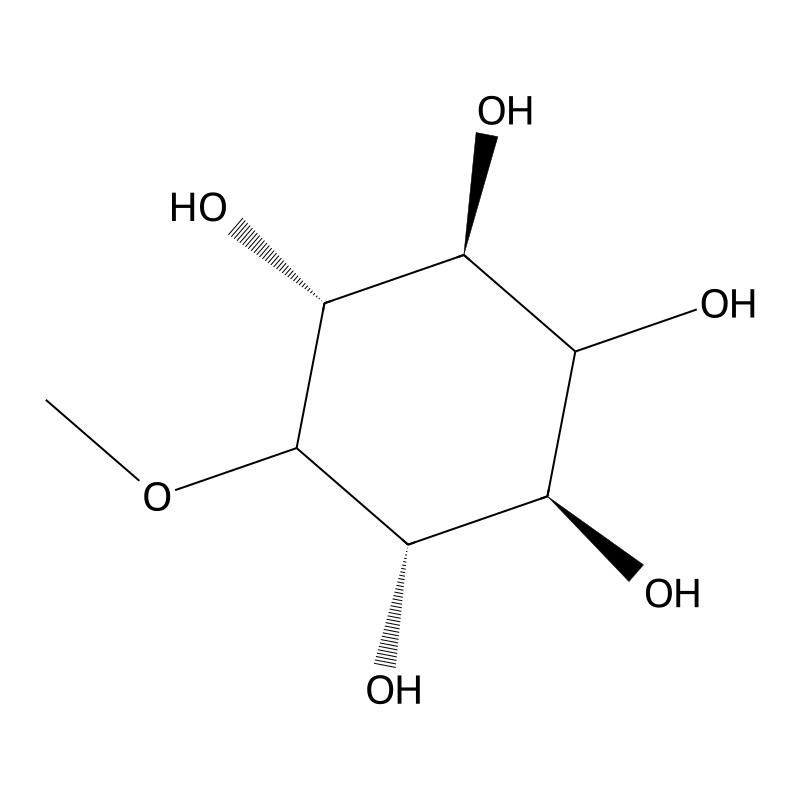

Sequoyitol is a naturally occurring compound with the chemical formula C₇H₁₄O₆. It belongs to a class of polyols, which are sugar alcohols that play significant roles in various biological processes. Sequoyitol is primarily derived from the genus Diospyros, particularly from species such as Diospyros fragrans. Its structure features multiple hydroxyl groups, which contribute to its solubility and reactivity in biological systems. The compound has garnered interest due to its potential health benefits and roles in metabolic pathways.

- Oxidation: Sequoyitol can be oxidized to form D-pinitol, a compound with similar structural characteristics but differing biological activities. This reaction is catalyzed by the enzyme sequoyitol dehydrogenase (EC 1.1.1.143) .

- Reduction: The reduction of sequoyitol can lead to the formation of various derivatives, enhancing its utility in synthetic organic chemistry .

These reactions highlight the compound's versatility and potential for modification in laboratory settings.

Sequoyitol exhibits notable biological activities, particularly in metabolic regulation. Research has shown that it can enhance insulin signaling pathways, which are crucial for glucose metabolism. In studies involving HepG2 cells (a human liver cancer cell line), sequoyitol was found to increase the phosphorylation of insulin receptor substrate-1 and Akt, suggesting its role in improving hyperglycemia . This property positions sequoyitol as a candidate for further investigation in diabetes management and metabolic disorders.

The synthesis of sequoyitol can be achieved through various methods:

- Extraction from Natural Sources: The primary method involves extracting sequoyitol from plants such as Diospyros fragrans. This process typically includes solvent extraction techniques followed by purification steps.

- Chemical Synthesis: Laboratory synthesis can be performed using starting materials that undergo hydroxylation reactions, often employing catalysts like palladium for deprotection steps .

These methods provide avenues for both natural and synthetic production of sequoyitol for research and application.

Sequoyitol has potential applications across several fields:

- Pharmaceuticals: Due to its insulin-sensitizing properties, it may be developed into therapeutic agents for diabetes and metabolic syndrome.

- Food Industry: As a sugar alcohol, sequoyitol can serve as a low-calorie sweetener, appealing to health-conscious consumers.

- Cosmetics: Its moisturizing properties make it suitable for inclusion in skincare formulations.

These applications underscore the compound's versatility and relevance in various industries.

Interaction studies involving sequoyitol have revealed its potential synergistic effects with other compounds. For instance, when combined with certain flavonoids or other polyols, sequoyitol may enhance antioxidant activity or improve metabolic outcomes . Further research is needed to fully elucidate these interactions and their implications for health benefits.

Sequoyitol shares similarities with several other sugar alcohols and polyols. Below is a comparison highlighting its uniqueness:

| Compound | Chemical Formula | Key Features | Unique Aspects |

|---|---|---|---|

| D-pinitol | C₇H₁₄O₆ | Insulin sensitizer; derived from sequoyitol | Directly formed from sequoyitol via oxidation |

| Sorbitol | C₆H₁₄O₆ | Commonly used sweetener; low-calorie | Widely used in food products |

| Mannitol | C₆H₁₄O₆ | Used in pharmaceuticals; osmotic diuretic | Primarily utilized in medical settings |

| Inositol | C₆H₁₂O₆ | Important in cell signaling; involved in metabolism | Different structural configuration affecting function |

Sequoyitol's unique structure and biological activity set it apart from these compounds, particularly regarding its specific effects on insulin signaling.

The synthesis of sequoyitol requires precise installation of a methyl group at the C-5 position of myo-inositol, a task complicated by the near-equivalent reactivity of multiple hydroxyl groups [3] [4]. Several strategic approaches have been developed to achieve this regioselectivity.

Direct Methylation Approaches

Direct methylation of myo-inositol derivatives represents the most straightforward synthetic approach, though it faces significant selectivity challenges. The inherent similarity of hydroxyl groups in myo-inositol necessitates careful optimization of reaction conditions to achieve acceptable regioselectivity [5] [6]. Studies have demonstrated that the C-3 position shows enhanced reactivity compared to other positions under basic conditions, with selectivity ratios typically ranging from 3:1 to 5:1 [6].

The enhanced nucleophilicity of specific hydroxyl groups can be attributed to through-space interactions with neighboring substituents. Research has shown that alkoxide formation at the C-3 position benefits from interaction with the cis-vicinal oxygen of protective groups, leading to increased reactivity through a "through-space σ effect" [3]. This phenomenon becomes particularly pronounced in conformationally rigid systems where specific hydroxyl groups are positioned favorably for nucleophilic attack.

Metal-chelated alkylation strategies have emerged as powerful tools for directing regioselectivity in inositol methylation. The use of lithium or sodium alkoxides in coordinating solvents can enhance selectivity through metal coordination effects [6]. These conditions typically provide selectivity ratios of 4:1 to 8:1, representing a significant improvement over non-coordinated systems. The polar nature of the solvent and the degree of metal coordination directly influence the observed regioselectivity patterns.

Protection-Based Methodologies

The most reliable approach to achieving complete regiocontrol involves the use of protecting group strategies. Sequential protection and deprotection sequences allow for the precise installation of methyl groups at desired positions with selectivity ratios exceeding 20:1 [4] [7]. The 1,2:4,5-di-O-isopropylidene protection pattern has proven particularly effective for sequoyitol synthesis, as it leaves the C-3 and C-6 positions available for selective functionalization [3] [7].

The choice of protecting groups significantly impacts both the efficiency and selectivity of subsequent methylation reactions. Isopropylidene ketals provide conformational rigidity that enhances the differentiation between remaining free hydroxyl groups [3]. This rigidity stabilizes reactive intermediates and prevents undesired side reactions such as β-elimination under basic conditions.

Recent advances in stannylene-mediated reactions have provided additional tools for regioselective methylation. The use of dibutyltin oxide followed by alkylation with benzyl bromide or methyl iodide can achieve moderate selectivity for vicinal diol systems [7] [8]. While selectivity ratios of 2:1 to 6:1 are more modest than protection-based approaches, the method offers operational simplicity and can be particularly useful for late-stage modifications.

Trimethylsilyl (TMS) Derivatization Techniques

Trimethylsilyl derivatization plays a crucial role in sequoyitol analysis and purification, particularly for gas chromatography-mass spectrometry applications [9] [10]. The derivatization process converts hydroxyl groups to trimethylsilyl ethers, significantly improving volatility and thermal stability for analytical purposes.

Derivatization Reagent Selection

The choice of silylating reagent significantly impacts derivatization efficiency and selectivity. N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) has emerged as the preferred reagent for sequoyitol derivatization, offering excellent reactivity toward secondary hydroxyl groups [10] [11]. The addition of trimethylchlorosilane (TMCS) as a catalyst enhances reaction rates and ensures complete derivatization of sterically hindered positions.

For sequoyitol specifically, the pre-existing methyl ether at the C-5 position affects the derivatization kinetics of neighboring hydroxyl groups. Studies have shown that derivatization efficiency ranges from 80-90% under optimized conditions, with reaction times of 30-90 minutes at temperatures between 37-60°C [10]. The presence of the methyl ether creates subtle electronic and steric effects that can be exploited for analytical differentiation from other inositol isomers.

Bis(trimethylsilyl)trifluoroacetamide (BSTFA) provides an alternative derivatization approach, particularly useful when combined with TMCS catalyst. This combination offers superior performance for compounds containing multiple hydroxyl groups, though the reaction conditions require careful optimization to prevent degradation of sensitive functional groups [11].

Optimization of Reaction Conditions

The automated derivatization protocols have significantly improved reproducibility and throughput for sequoyitol analysis [10]. Temperature control proves critical, with optimal conditions typically maintained at 37°C for the initial methoxyamine treatment followed by derivatization at 37-60°C. The two-step process involving methoxyamine hydrochloride in pyridine followed by MSTFA treatment provides excellent results for complex polyol mixtures.

Reaction time optimization reveals that sequoyitol derivatives require extended treatment compared to simpler alcohols due to the steric crowding around remaining hydroxyl groups. The presence of the C-5 methyl ether creates a unique microenvironment that affects both the kinetics and completeness of derivatization reactions.

Solvent effects play a crucial role in derivatization efficiency. Anhydrous conditions are essential to prevent hydrolysis of silylating reagents, and the use of molecular sieves ensures complete moisture removal. The choice between pyridine and alternative solvents can significantly impact both reaction rates and product stability.

Challenges in Stereochemical Control

Stereochemical control in sequoyitol synthesis presents multiple layers of complexity, arising from both the inherent symmetry of the myo-inositol scaffold and the need to distinguish between seemingly equivalent positions [12] [13].

Conformational Analysis and Reactivity Patterns

The myo-inositol ring adopts a chair conformation with alternating axial and equatorial hydroxyl groups. This arrangement creates a challenging synthetic environment where positions that appear equivalent in two-dimensional representations exhibit subtle but important differences in three-dimensional space [5]. Theoretical studies using density functional theory and molecular mechanics calculations have revealed that solvent effects play a crucial role in determining reactivity patterns.

The regioselectivity observed in sequoyitol synthesis cannot be fully explained by simple steric arguments alone. Electronic effects, including hydrogen bonding interactions and through-space orbital interactions, contribute significantly to the observed selectivity patterns [5]. The dielectric constant of the reaction medium profoundly influences these interactions, with polar solvents generally favoring reactions at the C-3 position.

Conformational flexibility adds another layer of complexity to stereochemical control. While protecting groups can restrict conformational freedom and enhance selectivity, they also introduce additional synthetic steps and potential complications. The balance between conformational control and synthetic efficiency represents a key consideration in route selection.

Auxiliary-Mediated Stereochemical Control

Chiral auxiliary approaches have shown promise for improving stereochemical outcomes in sequoyitol synthesis [13]. The temporary introduction of chiral elements can bias reaction selectivity through steric and electronic effects. However, the application of chiral auxiliaries to cyclitol chemistry remains limited compared to their extensive use in acyclic systems.

The choice of auxiliary must account for the unique steric environment of the inositol ring system. Bulky auxiliaries that provide excellent control in other contexts may prove ineffective or even detrimental when applied to constrained ring systems. Recent work has focused on developing auxiliaries specifically designed for cyclitol applications.

Substrate-controlled reactions represent an alternative to auxiliary-mediated approaches. The pre-existing stereochemistry in protected inositol derivatives can be leveraged to control the outcome of subsequent transformations. This approach has particular merit for sequoyitol synthesis, where the target molecule retains the stereochemical pattern of the starting myo-inositol.

Elimination and Rearrangement Challenges

Side reactions present significant challenges in sequoyitol synthesis, particularly elimination reactions that can occur under basic conditions [14]. The tendency of inositol derivatives to undergo β-elimination is enhanced by the electron-withdrawing effects of multiple hydroxyl groups and protecting groups.

Prevention of elimination reactions requires careful attention to reaction conditions and substrate design. The use of conformationally rigid protecting group patterns, such as the 1,2:4,5-di-O-isopropylidene system, helps stabilize reactive intermediates against elimination. Additionally, the choice of leaving groups and reaction temperatures must be optimized to minimize undesired pathways.

Acetyl migration represents another complication in sequoyitol synthesis, particularly when acetyl protecting groups are employed [4]. The facile migration of acetyl groups under both acidic and basic conditions can lead to regioisomeric mixtures that complicate purification and reduce overall efficiency.

Comparative Analysis of Chemical vs. Enzymatic Synthesis

The synthesis of sequoyitol can be approached through either traditional chemical methods or emerging enzymatic strategies, each offering distinct advantages and limitations [15] [16] [17].

Chemical Synthesis Approaches

Chemical synthesis methods provide broad applicability and scalability but often struggle with selectivity issues. Direct methylation approaches suffer from poor regioselectivity, typically requiring separation of regioisomeric mixtures or acceptance of reduced yields [6]. The use of harsh reaction conditions can also lead to substrate decomposition or unwanted side reactions.

Protection-based strategies offer superior control over regioselectivity but at the cost of increased step count and synthetic complexity [7]. The need for multiple protection and deprotection cycles extends reaction sequences and introduces opportunities for side reactions and yield losses. However, when properly optimized, these approaches can provide excellent overall efficiency and high product purity.

Metal-mediated reactions represent a middle ground between direct and protection-based approaches. The use of organometallic reagents can enhance selectivity through coordination effects while maintaining reasonable synthetic efficiency [6]. However, these methods often require careful handling of air- and moisture-sensitive reagents, and product purification can be complicated by metal contamination.

Enzymatic Synthesis Strategies

Enzymatic approaches to sequoyitol synthesis offer exceptional selectivity and operate under mild conditions compatible with sensitive functional groups [15] [16]. Methyltransferase enzymes, particularly those utilizing S-adenosylmethionine as a cofactor, can achieve selectivity ratios exceeding 95:5 for the desired C-5 methylation pattern.

The reversible nature of many enzymatic methylation reactions provides unique opportunities for reaction optimization and cofactor recycling [16]. Corrinoid-dependent methyltransferases from anaerobic bacteria have shown particular promise for sustainable methylation processes, offering the ability to use methyl ethers as both substrates and methylating agents.

However, enzymatic approaches face limitations in substrate scope and availability of suitable enzymes. The development of engineered enzymes with altered substrate specificity represents an active area of research, but such efforts require significant investment in protein engineering and optimization.

Hybrid Chemoenzymatic Strategies

The combination of chemical and enzymatic steps offers the potential to leverage the strengths of both approaches while minimizing their respective limitations [17]. Early chemical steps can be used to install protecting groups and establish the basic molecular framework, while late-stage enzymatic transformations can provide the high selectivity needed for final product formation.

Recent advances in computational retrosynthesis planning have identified promising chemoenzymatic routes for complex natural products [17]. These approaches suggest that sequoyitol synthesis could benefit from hybrid strategies that use chemical methods for substrate preparation followed by enzymatic methylation for the final transformation.

The scalability of chemoenzymatic processes depends critically on enzyme availability and cofactor costs. Developments in enzyme production and cofactor regeneration systems continue to improve the practical viability of enzymatic transformations for synthetic applications.

Process Economic Considerations

The economic viability of different synthetic approaches depends on multiple factors including raw material costs, synthetic complexity, purification requirements, and waste generation. Chemical synthesis typically benefits from established infrastructure and readily available reagents but may suffer from poor atom economy and waste generation.

Enzymatic processes generally produce less waste and operate under environmentally benign conditions, but enzyme costs and cofactor requirements can be significant. The development of immobilized enzyme systems and improved cofactor recycling methods continues to improve the economic profile of enzymatic synthesis.

Scale considerations also influence route selection. Chemical methods often scale more readily to industrial production volumes, while enzymatic processes may be limited by enzyme stability and reactor design constraints. The choice between approaches frequently depends on the intended application and production volume requirements.